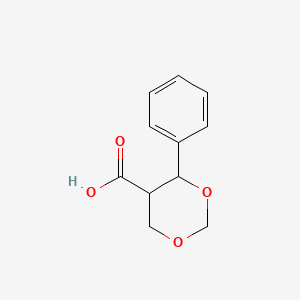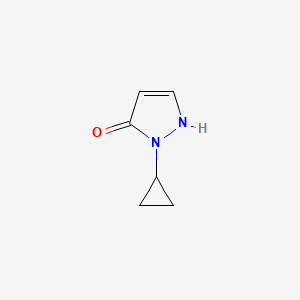![molecular formula C22H20O3 B13995570 (4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone CAS No. 7477-31-8](/img/structure/B13995570.png)
(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone is an organic compound characterized by the presence of methoxy groups attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxybenzophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which (4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)methanol
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Bis(2-hydroxy-4-methoxyphenyl)methanone
Uniqueness
(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
7477-31-8 |
|---|---|
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-11-7-16(8-12-19)15-18-5-3-4-6-21(18)22(23)17-9-13-20(25-2)14-10-17/h3-14H,15H2,1-2H3 |
Clé InChI |
IQPPLGSJBCCUIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)



methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)


